G12Si-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

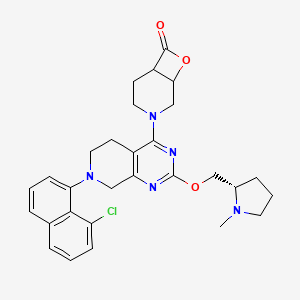

2D Structure

3D Structure

Properties

Molecular Formula |

C29H32ClN5O3 |

|---|---|

Molecular Weight |

534.0 g/mol |

IUPAC Name |

3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one |

InChI |

InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-15-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-21-25(16-35)38-28(21)36/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |

InChI Key |

VKLRGERKXJSQFY-LGQZFRORSA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of G12Si-1 on K-Ras(G12S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of G12Si-1, a selective covalent inhibitor of the K-Ras(G12S) mutant, a key driver in various cancers. This document details the molecular interactions, biochemical effects, and cellular consequences of this compound binding to K-Ras(G12S), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Action: Covalent Modification of Serine 12

This compound is a pioneering small molecule that demonstrates the feasibility of targeting the serine-mutated K-Ras. Unlike wild-type K-Ras which has a glycine at position 12, the G12S mutation introduces a serine residue. This compound is designed to specifically and covalently bind to this mutant serine.[1][2] The core of its mechanism involves a nucleophilic attack from the hydroxyl group of the serine 12 residue on the strained β-lactone ring of this compound.[3] This results in the opening of the β-lactone ring and the formation of a stable ester bond, effectively acylating the serine residue.[3]

This covalent modification occurs within the switch-II pocket (S-IIP) of K-Ras(G12S), a region crucial for its interaction with downstream effector proteins.[3] By occupying this pocket and forming a covalent adduct, this compound locks the K-Ras(G12S) protein in an inactive, GDP-bound state.[2] This prevents the exchange of GDP for GTP, a critical step for K-Ras activation, thereby inhibiting its oncogenic signaling.[2]

Quantitative Analysis of this compound and K-Ras(G12S) Interaction

The interaction between this compound and K-Ras(G12S) has been characterized by several biophysical and biochemical assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay Method | Reference |

| Binding Stoichiometry | 1:1 (this compound:K-Ras(G12S)) | Intact Protein Mass Spectrometry | |

| Covalent Modification | Confirmed | Intact Protein Mass Spectrometry |

| Parameter | Value | Assay Method | Reference |

| k_inact/K_i | 501 M⁻¹s⁻¹ | Mass Spectrometry-based kinetic assay | [4] |

| IC₅₀ (Cellular Target Occupancy) | 1.8 µM (in H358 cells after 4h) | Thiol Reactive Probe Chemical Proteomics | [4] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and its impact on K-Ras signaling.

Caption: Mechanism of this compound action on K-Ras(G12S) signaling.

Experimental Workflows

The following diagram outlines a typical experimental workflow for characterizing a covalent inhibitor like this compound.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of this compound to K-Ras(G12S) and determine the stoichiometry of the interaction.

Methodology:

-

Protein Preparation: Purified recombinant K-Ras(G12S) protein is prepared in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4).

-

Incubation: The K-Ras(G12S) protein (e.g., 5 µM) is incubated with a molar excess of this compound (e.g., 25 µM) at room temperature for a defined period (e.g., 1-4 hours). A control sample with DMSO (vehicle) is run in parallel.

-

Sample Desalting: The reaction mixture is desalted using a C4 ZipTip or a similar reversed-phase chromatography method to remove non-volatile salts and excess inhibitor.

-

Mass Spectrometry Analysis: The desalted protein sample is infused into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

Data Analysis: The resulting mass spectrum is deconvoluted to determine the molecular weight of the protein. The mass of the this compound-adducted protein will be higher than the unmodified protein by the molecular weight of this compound. The relative peak intensities of the modified and unmodified protein can be used to estimate the percentage of covalent modification.

Differential Scanning Fluorimetry (DSF) for Thermal Stability Shift

Objective: To assess the thermal stabilization of K-Ras(G12S) upon covalent binding of this compound.

Methodology:

-

Reaction Setup: In a 96-well PCR plate, a reaction mixture is prepared containing purified K-Ras(G12S) protein (e.g., 2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5x concentration), and either this compound (e.g., 10 µM) or DMSO (vehicle control) in a suitable buffer.

-

Thermal Denaturation: The plate is placed in a real-time PCR instrument. A thermal ramp is applied, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by fitting the fluorescence data to a Boltzmann equation. An increase in the Tm of the this compound-treated sample compared to the control indicates thermal stabilization due to ligand binding.

Nucleotide Exchange Assay

Objective: To determine the effect of this compound on the exchange of GDP for GTP in K-Ras(G12S).

Methodology:

-

Loading with Fluorescent GDP: K-Ras(G12S) is pre-loaded with a fluorescent GDP analog, such as BODIPY-GDP.

-

Inhibitor Incubation: The BODIPY-GDP-loaded K-Ras(G12S) is incubated with this compound or DMSO for a sufficient time to allow for covalent modification.

-

Initiation of Exchange: Nucleotide exchange is initiated by the addition of a molar excess of non-fluorescent GTP and a catalyst, which can be either a guanine nucleotide exchange factor (GEF) like SOS1 or a chelating agent like EDTA.[2]

-

Fluorescence Measurement: The decrease in fluorescence intensity is monitored over time using a fluorescence plate reader. The displacement of BODIPY-GDP by GTP leads to a reduction in fluorescence.

-

Data Analysis: The rate of nucleotide exchange is calculated from the fluorescence decay curve. A slower rate of exchange in the presence of this compound compared to the control indicates inhibition of nucleotide exchange.

Cellular Target Engagement and Downstream Signaling Analysis

Objective: To confirm that this compound engages K-Ras(G12S) in a cellular context and inhibits its downstream signaling pathways.

Methodology:

-

Cell Culture and Treatment: K-Ras(G12S)-mutant cancer cell lines (e.g., A549) are cultured and treated with increasing concentrations of this compound for a specified duration.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Thiol Reactive Probe Labeling (for Target Engagement): A thiol-reactive probe can be used to quantify the occupancy of the cysteine residue in a control G12C mutant, as a proxy for target engagement in a cellular context, by competing with the covalent inhibitor.[4] The labeled proteins are then analyzed by mass spectrometry.

-

Western Blotting (for Downstream Signaling): Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated and total forms of downstream effector proteins such as ERK (p-ERK, total ERK) and AKT (p-AKT, total AKT).

-

Data Analysis: The levels of phosphorylated proteins are quantified and normalized to the total protein levels. A dose-dependent decrease in the phosphorylation of ERK and AKT in this compound-treated cells indicates inhibition of the K-Ras signaling pathway.

This guide provides a foundational understanding of the this compound mechanism of action. Further research and development will continue to elucidate the full therapeutic potential of targeting the K-Ras(G12S) mutation.

References

The Quest for Drugging the Undruggable: A Technical Guide to the Discovery and Synthesis of KRAS G12S Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, a small GTPase, is a critical signaling hub that regulates cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, with the Glycine-12-to-Serine (G12S) substitution being a notable, albeit less frequent, oncogenic variant. For decades, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of deep allosteric pockets. However, the recent success of covalent inhibitors for the KRAS G12C mutant has revitalized the field, providing a blueprint for targeting other KRAS variants. This technical whitepaper outlines a comprehensive strategy for the discovery and synthesis of selective KRAS G12S inhibitors. While a clinically approved inhibitor for KRAS G12S is yet to be developed, this guide leverages the principles and methodologies successfully applied to other G12 mutants to provide a detailed roadmap for researchers in this critical area of oncology drug discovery.

The KRAS G12S Challenge: An Overview

The G12S mutation, a single nucleotide polymorphism resulting in the substitution of glycine with serine at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis activity of KRAS. This leads to a constitutively active, GTP-bound state, which in turn drives aberrant downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, promoting tumorigenesis.[1][2] Unlike the G12C mutation, which introduces a reactive cysteine residue that can be covalently targeted, the serine in G12S presents a different chemical challenge for inhibitor design.

The KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in cellular signaling and how oncogenic mutations like G12S lead to uncontrolled cell proliferation.

A Roadmap for KRAS G12S Inhibitor Discovery

The discovery of a selective KRAS G12S inhibitor will likely follow a multi-pronged approach, integrating computational modeling, high-throughput screening, and structure-based drug design. The workflow would be conceptually similar to that employed for other KRAS mutants.

Quantitative Data on KRAS G12 Mutant Inhibitors

While specific inhibitors for KRAS G12S are not yet established, the following tables summarize key quantitative data for well-characterized inhibitors of other KRAS G12 mutants. This data serves as a benchmark for the desired potency and selectivity of a future G12S inhibitor.

Table 1: Biochemical Potency of Select KRAS G12 Inhibitors

| Compound | Target Mutant | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| Sotorasib (AMG510) | G12C | TR-FRET | 8.88 | 220 | [3][4] |

| Adagrasib (MRTX849) | G12C | Biochemical | - | - | [2] |

| MRTX1133 | G12D | TR-FRET | 0.14 | 0.4 | [3] |

Table 2: Cellular Activity of Select KRAS G12 Inhibitors

| Compound | Cell Line | Mutant | Assay Type | IC50 (nM) | Reference |

| Sotorasib (AMG510) | MIA PaCa-2 | G12C | Proliferation | - | [5] |

| Adagrasib (MRTX849) | NCI-H358 | G12C | Proliferation | - | [2] |

| MRTX1133 | AsPC-1 | G12D | Proliferation | - | [3] |

Detailed Experimental Protocols

The characterization of novel KRAS G12S inhibitors will rely on a suite of biochemical and cellular assays.

Biochemical Assays

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay :

-

Principle : This assay measures the displacement of a fluorescently labeled GDP analog from KRAS by GTP, a process mediated by the guanine nucleotide exchange factor (GEF) SOS1. Inhibitors that lock KRAS in the GDP-bound state will prevent this exchange, leading to a decrease in the FRET signal.[3]

-

Protocol :

-

Recombinant KRAS G12S protein is incubated with a fluorescent GDP analog (e.g., Bodipy-GDP).

-

Test compounds are added at varying concentrations.

-

The exchange reaction is initiated by the addition of GTP and SOS1.

-

The TR-FRET signal is measured over time on a compatible plate reader.

-

IC50 values are calculated from the dose-response curves.[3]

-

-

-

Surface Plasmon Resonance (SPR) :

-

Principle : SPR is used to measure the binding affinity and kinetics (kon and koff) of an inhibitor to the target protein in real-time.[6]

-

Protocol :

-

Recombinant KRAS G12S is immobilized on a sensor chip.

-

A solution containing the test compound is flowed over the chip surface.

-

Binding of the compound to KRAS G12S causes a change in the refractive index at the surface, which is detected as a response unit (RU).

-

The association and dissociation phases are monitored to determine the binding kinetics and affinity (Kd).[6]

-

-

Cellular Assays

-

NanoBRET™ Target Engagement Assay :

-

Principle : This assay measures the binding of a compound to its target protein within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged KRAS G12S and a fluorescently labeled tracer that binds to the same pocket as the inhibitor.

-

Protocol :

-

Cells are engineered to express NanoLuc®-KRAS G12S.

-

The cells are treated with the fluorescent tracer and varying concentrations of the test compound.

-

The BRET signal is measured. Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.

-

IC50 values are determined from the resulting dose-response curves.

-

-

-

Cell Proliferation Assays (e.g., CellTiter-Glo®) :

-

Principle : These assays assess the ability of an inhibitor to suppress the growth of cancer cell lines harboring the KRAS G12S mutation. The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP.[5]

-

Protocol :

-

KRAS G12S mutant cancer cells (e.g., A549) are seeded in 96-well plates.[5]

-

Cells are treated with a range of concentrations of the test inhibitor.

-

After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added.

-

Luminescence is measured to determine the number of viable cells.

-

IC50 values are calculated to quantify the anti-proliferative potency of the inhibitor.[5]

-

-

Structure-Activity Relationship (SAR) and Synthesis

The synthesis of a selective KRAS G12S inhibitor will be guided by structure-activity relationship (SAR) studies, aiming to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

The synthetic route will likely involve multi-step organic synthesis to assemble the core scaffold and introduce diverse chemical moieties at key positions to probe interactions with the KRAS G12S protein. Computational chemistry and X-ray crystallography will be instrumental in guiding the rational design of new analogs.

Future Directions and Conclusion

The development of a selective KRAS G12S inhibitor represents a significant challenge but also a tremendous opportunity to expand the reach of precision medicine in oncology. The path forward will require innovative approaches in medicinal chemistry, a deep understanding of the structural and biochemical differences between KRAS mutants, and the application of a robust suite of assays for compound characterization. While the journey to a clinically effective KRAS G12S inhibitor is still in its early stages, the lessons learned from the successful targeting of KRAS G12C provide a clear and actionable roadmap for future success. This guide aims to equip researchers with the foundational knowledge and technical insights necessary to embark on this important endeavor.

References

- 1. "Structure Based Drug Design of High Affinity Kras Inhibitors" by Michael McCarthy [digitalcommons.library.tmc.edu]

- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reactionbiology.com [reactionbiology.com]

A Structural Biology Deep Dive: Unraveling the K-Ras G12S and G12Si-1 Interaction

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein, and its mutations are implicated in a significant portion of human cancers. Among these, the G12S mutation, a glycine-to-serine substitution at codon 12, has been a challenging target for therapeutic intervention. This technical guide provides an in-depth exploration of the structural biology of the K-Ras G12S mutant and its interaction with the covalent inhibitor, G12Si-1. We will delve into the structural nuances, quantitative interaction data, and detailed experimental methodologies that underpin our current understanding.

Executive Summary

The G12S mutation in K-Ras impairs its intrinsic and GTPase-activating protein (GAP)-mediated GTP hydrolysis, locking the protein in a constitutively active, signal-propagating state. The discovery of this compound, a β-lactone-containing small molecule, represents a significant breakthrough, as it covalently modifies the mutant serine residue, inhibiting its oncogenic signaling. This guide will illuminate the structural basis of this interaction, present the quantitative data that defines it, and provide the detailed experimental protocols necessary to replicate and build upon these findings.

Structural Insights into K-Ras G12S and its Inhibition

The three-dimensional structures of K-Ras G12S, both in its apo form and in complex with the covalent inhibitor this compound, provide a foundational understanding of its function and inhibition.

1.1. The K-Ras G12S Apo Structure (PDB: 7TLK)

The crystal structure of K-Ras(G12S) bound to GDP was determined at a resolution of 1.71 Å[1]. The overall fold of the protein is highly similar to that of wild-type K-Ras, featuring the characteristic G-domain with its central β-sheet surrounded by α-helices. The key difference lies in the P-loop (residues 10-17), where the substitution of the small, flexible glycine with the bulkier, polar serine residue occurs. This substitution subtly alters the local conformation and dynamics of the P-loop and the adjacent Switch I and Switch II regions, which are critical for nucleotide and effector binding.

1.2. The K-Ras G12S-G12Si-1 Covalent Complex (PDB: 7TLE)

The co-crystal structure of K-Ras(G12S) in complex with this compound, determined at 1.99 Å resolution, reveals the mechanism of covalent inhibition[2]. This compound is a β-lactone that undergoes nucleophilic attack by the hydroxyl group of the mutant Serine-12. This reaction results in the opening of the β-lactone ring and the formation of a stable ester linkage between the inhibitor and the protein.

The inhibitor binds in a pocket located near the Switch II region, a site also targeted by inhibitors of the K-Ras G12C mutant[3]. The covalent modification by this compound sterically hinders the conformational changes required for effector protein binding, thereby locking K-Ras G12S in an inactive state.

Quantitative Analysis of K-Ras G12S Interactions

Understanding the quantitative aspects of K-Ras G12S interactions with its regulators, effectors, and inhibitors is crucial for drug development.

2.1. Impaired GTP Hydrolysis

The G12S mutation significantly impairs both the intrinsic and GAP-mediated GTP hydrolysis of K-Ras. In a purine nucleoside phosphorylase-coupled assay, K-Ras(G12S) exhibited a diminished intrinsic GTP hydrolysis rate compared to wild-type K-Ras. Importantly, the G12S mutant was found to be insensitive to acceleration by the GTPase-activating protein NF1[3].

| Protein | Intrinsic GTP Hydrolysis | NF1-Mediated GTP Hydrolysis |

| Wild-Type K-Ras | Normal | Accelerated |

| K-Ras(G12S) | Diminished | Insensitive to acceleration |

2.2. Covalent Modification by this compound

The covalent interaction between K-Ras G12S and this compound is a key feature of its inhibitory action. Whole-protein mass spectrometry analysis demonstrated that this compound and a related compound, G12Si-2, covalently modify recombinant K-Ras(G12S)•GDP, while showing no modification of wild-type K-Ras•GDP[3].

| Compound | Target Protein | Covalent Modification |

| This compound | K-Ras(G12S)•GDP | Yes |

| This compound | Wild-Type K-Ras•GDP | No |

| G12Si-2 | K-Ras(G12S)•GDP | Yes |

| G12Si-2 | Wild-Type K-Ras•GDP | No |

2.3. Cellular Activity of this compound

The efficacy of this compound was demonstrated in cellular assays. In Ba/F3 cells, a murine pro-B cell line that requires IL-3 for survival, expression of K-Ras(G12S) confers IL-3 independence. Treatment with this compound inhibited the proliferation of Ba/F3 cells expressing K-Ras(G12S) in a dose-dependent manner, while having no effect on cells expressing wild-type K-Ras[3]. Furthermore, this compound was shown to suppress the phosphorylation of ERK, a downstream effector in the MAPK signaling pathway, in cells expressing K-Ras(G12S)[3].

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and experimental procedures is essential for a comprehensive understanding.

3.1. K-Ras Signaling Pathway and Inhibition

The following diagram illustrates the canonical K-Ras signaling pathway and the point of intervention by the this compound inhibitor.

Caption: K-Ras(G12S) signaling pathway and the mechanism of this compound inhibition.

3.2. Experimental Workflow for K-Ras G12S Inhibitor Characterization

This diagram outlines a typical workflow for the discovery and characterization of covalent inhibitors for K-Ras G12S.

Caption: A streamlined workflow for K-Ras G12S inhibitor characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

4.1. Protein Expression and Purification of K-Ras(G12S)

-

Expression: Human K-Ras(1-169) with the G12S mutation is cloned into a pET-28a vector with an N-terminal His6-tag. The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

-

Purification: Cells are harvested by centrifugation and lysed by sonication in a buffer containing 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, and 5 mM β-mercaptoethanol. The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the protein is eluted with lysis buffer containing 300 mM imidazole. The His6-tag is cleaved by TEV protease digestion overnight at 4°C. The cleaved protein is further purified by size-exclusion chromatography on a Superdex 75 column equilibrated with 20 mM HEPES pH 7.4, 150 mM NaCl, and 1 mM DTT.

4.2. X-ray Crystallography

-

Crystallization of K-Ras(G12S)•GDP (PDB: 7TLK): Purified K-Ras(G12S) is loaded with GDP by incubation with a 10-fold molar excess of GDP and 10 mM EDTA, followed by the addition of 20 mM MgCl2. The protein is concentrated to 10-15 mg/mL. Crystals are grown at 20°C using the hanging drop vapor diffusion method by mixing the protein solution 1:1 with a reservoir solution containing 0.1 M MES pH 6.5 and 1.6 M ammonium sulfate.

-

Crystallization of K-Ras(G12S)•GDP•this compound Complex (PDB: 7TLE): K-Ras(G12S)•GDP is incubated with a 5-fold molar excess of this compound for 2 hours at room temperature. The complex is then purified by size-exclusion chromatography to remove excess inhibitor. The complex is concentrated and crystallized under similar conditions as the apo protein.

4.3. GTP Hydrolysis Assay

-

The intrinsic and NF1-mediated GTP hydrolysis rates are measured using a purine nucleoside phosphorylase (PNP)-coupled enzymatic assay that detects the release of inorganic phosphate.

-

The reaction mixture contains 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.2 mM MESG (a PNP substrate), and 1 U/mL PNP.

-

The reaction is initiated by the addition of 100 µM GTP to a solution containing 5 µM of K-Ras (wild-type or G12S). For GAP-mediated hydrolysis, 1 µM of the catalytic domain of NF1 (NF1-333) is included.

-

The increase in absorbance at 360 nm, resulting from the PNP-catalyzed conversion of MESG, is monitored over time.

4.4. Mass Spectrometry for Covalent Modification

-

Purified K-Ras(G12S)•GDP or wild-type K-Ras•GDP (4 µM) is incubated with 10 µM of this compound or G12Si-2 in 20 mM HEPES pH 7.4, 150 mM NaCl at room temperature for 1 hour[3].

-

The reaction is quenched by the addition of formic acid to a final concentration of 0.1%.

-

The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) on a high-resolution mass spectrometer to determine the mass of the intact protein and confirm the covalent adduction of the inhibitor.

4.5. Ba/F3 Cell Proliferation Assay

-

Ba/F3 cells are engineered to stably express either wild-type K-Ras or K-Ras(G12S).

-

Cells are washed to remove IL-3 and seeded in 96-well plates at a density of 5,000 cells per well in RPMI 1640 medium supplemented with 10% FBS.

-

Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

After 72 hours of incubation, cell viability is assessed using a CellTiter-Glo luminescent cell viability assay.

-

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

4.6. ERK Phosphorylation Assay (Western Blot)

-

Cells expressing K-Ras(G12S) are seeded and grown to 70-80% confluency.

-

Cells are serum-starved for 12-16 hours and then treated with this compound or DMSO for 2 hours.

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.

-

After incubation with HRP-conjugated secondary antibodies, the bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.7. Cellular Thermal Shift Assay (CETSA)

-

CETSA is used to confirm target engagement of this compound with K-Ras(G12S) in a cellular context.

-

Cells expressing K-Ras(G12S) are treated with this compound or DMSO for 1 hour.

-

The cells are harvested, washed, and resuspended in PBS. The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

-

Cells are lysed by freeze-thaw cycles, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble K-Ras(G12S) in the supernatant at each temperature is quantified by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

The structural and biochemical elucidation of the K-Ras G12S mutant and its interaction with the covalent inhibitor this compound has provided a critical roadmap for the development of targeted therapies against this challenging oncogene. The detailed methodologies presented in this guide offer a robust framework for researchers to further investigate this interaction, screen for novel inhibitors, and ultimately contribute to the advancement of precision oncology. The continued exploration of the structural and dynamic landscape of K-Ras mutants will undoubtedly unveil new vulnerabilities and pave the way for the next generation of cancer therapeutics.

References

G12Si-1: A Covalent Chemical Probe for Interrogating Oncogenic K-Ras(G12S) Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules that can selectively target oncogenic mutants of KRAS has ushered in a new era of precision oncology. While significant progress has been made in developing inhibitors for the KRAS(G12C) mutation, targeting other prevalent KRAS mutations has remained a formidable challenge. This technical guide focuses on G12Si-1, a pioneering chemical probe that covalently targets the serine residue in the K-Ras(G12S) mutant, providing a powerful tool to investigate its role in oncogenic signaling and offering a potential therapeutic avenue.

Introduction to this compound

This compound is a selective, covalent inhibitor of the K-Ras(G12S) mutant.[1][2] The K-Ras(G12S) mutation, which involves the substitution of glycine with serine at codon 12, is a known driver of oncogenesis.[2] this compound utilizes a strained β-lactone electrophile to achieve covalent modification of the mutant serine residue, thereby suppressing its oncogenic signaling.[1][3][4] This molecule has demonstrated the ability to engage recombinant K-Ras(G12S) and impact its nucleotide cycling by inhibiting the Son of Sevenless (SOS)-catalyzed exchange and reducing the rate of EDTA-promoted exchange.[2]

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the key quantitative data characterizing the interaction of this compound with K-Ras(G12S) and its effects on cellular signaling and viability.

| Parameter | Description | Value | Reference |

| Covalent Modification | Percentage of recombinant K-Ras(G12S)•GDP (4 µM) modified by this compound (10 µM) after 1 hour at 23 °C. | 64% | [5] |

| Thermal Shift (ΔTm) | Increase in the melting temperature of K-Ras(G12S)•GDP upon covalent modification by this compound. | +17.2 °C | [5] |

| Cell Line | KRAS Mutation | Assay | IC50 | Reference |

| Ba/F3 | K-Ras(G12S) | p-ERK Inhibition | Dose-dependent reduction observed | [6] |

| A549 | K-Ras(G12S) | Cell Viability (MTS Assay) | Not explicitly reported for this compound, but repurposed drugs showed IC50s in the µg/mL range. | [7] |

Experimental Protocols

Whole-Protein Intact Mass Spectrometry

This protocol is for confirming the covalent modification of K-Ras(G12S) by this compound.

Materials:

-

Recombinant K-Ras(G12S)•GDP protein

-

This compound

-

Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM MgCl2)

-

LC-MS system with a suitable reversed-phase column

Procedure:

-

Prepare a solution of recombinant K-Ras(G12S)•GDP at a final concentration of 4 µM in the reaction buffer.

-

Add this compound to a final concentration of 10 µM.

-

Incubate the reaction mixture at 23 °C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Quench the reaction by adding formic acid to a final concentration of 0.1%.

-

Inject an aliquot of the quenched reaction mixture onto the LC-MS system.

-

Acquire mass spectra in the appropriate m/z range for the intact protein and the expected protein-inhibitor adduct.

-

Process the raw data using deconvolution software to obtain the uncharged mass of the protein species.

-

Confirm covalent binding by observing a mass shift corresponding to the molecular weight of this compound.[5][8]

SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on K-Ras(G12S), catalyzed by the guanine nucleotide exchange factor SOS1.

Materials:

-

Recombinant K-Ras(G12S) loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP)

-

Recombinant SOS1 catalytic domain (SOScat)

-

GTP

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

-

Fluorescence plate reader

Procedure:

-

Pre-incubate K-Ras(G12S)•BODIPY-FL-GDP with this compound or vehicle control (DMSO) for a defined period to allow for covalent modification.

-

In a microplate, add the pre-incubated K-Ras(G12S)•BODIPY-FL-GDP.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOScat and a molar excess of unlabeled GTP.

-

Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by unlabeled GTP.

-

The rate of fluorescence decay is indicative of the nucleotide exchange rate. Inhibition by this compound will result in a slower rate of fluorescence decay.[9][10][11][12]

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of K-Ras(G12S) upon covalent modification by this compound.

Materials:

-

Recombinant K-Ras(G12S)•GDP protein

-

This compound

-

SYPRO Orange dye (or other suitable fluorescent dye)

-

DSF Buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl)

-

Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

-

Incubate K-Ras(G12S)•GDP with a molar excess of this compound to ensure complete covalent modification.

-

Prepare a reaction mixture containing the modified K-Ras(G12S), SYPRO Orange dye, and DSF buffer.

-

As a control, prepare a similar mixture with unmodified K-Ras(G12S).

-

Place the samples in the real-time PCR instrument.

-

Apply a thermal ramp, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

-

Monitor the fluorescence of the SYPRO Orange dye as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

-

The melting temperature (Tm) is the midpoint of the unfolding transition. An increase in Tm for the this compound-modified protein indicates stabilization.[13][14][15][16][17]

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cells harboring the K-Ras(G12S) mutation.

Materials:

-

K-Ras(G12S) mutant cancer cell line (e.g., A549)

-

Complete cell culture medium

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Seed the K-Ras(G12S) mutant cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[18][19][20][21][22]

Mandatory Visualization

Caption: K-Ras(G12S) signaling pathway and the inhibitory action of this compound.

Caption: Covalent modification of K-Ras(G12S) by this compound.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Eliminating oncogenic RAS: back to the future at the drawing board - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Approach for targeting Ras with small molecules that activate SOS-mediated nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for performing and optimizing differential scanning fluorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. OUH - Protocols [ous-research.no]

- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 20. promega.com [promega.com]

- 21. ulab360.com [ulab360.com]

- 22. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The G12S Mutation's Impact on the K-Ras Nucleotide Cycle: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biochemical and structural consequences of the G12S mutation on the nucleotide cycling of the K-Ras proto-oncogene. By altering a critical residue in the P-loop, the G12S substitution disrupts the intrinsic and regulated mechanisms of GTP hydrolysis, leading to a constitutively active state that drives oncogenic signaling. This document provides a comprehensive overview of the altered kinetics, the experimental methodologies used to characterize these changes, and the underlying structural perturbations.

The K-Ras Nucleotide Cycle: A Tightly Regulated Molecular Switch

K-Ras functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state[1]. This process is governed by two main classes of regulatory proteins: Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs)[1].

-

Activation: GEFs, such as Son of Sevenless (SOS), facilitate the dissociation of GDP, allowing the more abundant cellular GTP to bind, thus switching K-Ras to its active conformation[1].

-

Inactivation: GAPs, like neurofibromin 1 (NF1), accelerate the intrinsically slow GTP hydrolysis rate of K-Ras by several orders of magnitude, returning the protein to its inactive GDP-bound state[2].

Oncogenic mutations, particularly at codon 12, disrupt this tightly regulated cycle, primarily by impairing both intrinsic and GAP-mediated GTP hydrolysis[2][3]. This results in an accumulation of the active, GTP-bound form of K-Ras, leading to persistent downstream signaling through pathways such as the RAF-MEK-ERK cascade, promoting cell proliferation and survival.

Caption: The K-Ras nucleotide cycle, highlighting the activating role of GEFs and the inactivating role of GAPs. The G12S mutation impairs GTP hydrolysis, locking K-Ras in an active state.

Quantitative Analysis of K-Ras G12S Nucleotide Cycling Parameters

The G12S mutation, like other substitutions at the glycine-12 position, significantly alters the kinetic parameters of the K-Ras nucleotide cycle. While comprehensive experimental data for every aspect of G12S nucleotide cycling is not as abundant as for more common mutations like G12C, G12D, and G12V, key parameters have been elucidated.

GTP Hydrolysis Rates

Mutations at the G12 position sterically hinder the proper positioning of the catalytic glutamine at position 61 and the arginine finger from GAP proteins, both of which are essential for efficient GTP hydrolysis[2]. This leads to a dramatic reduction in the rate of GTP hydrolysis.

| K-Ras Variant | Intrinsic GTP Hydrolysis Rate (khyd) (s-1) | GAP-Mediated GTP Hydrolysis Rate (kcat/KM) (M-1s-1) | Fold-Reduction in GAP Activity vs. WT |

| Wild-Type | ~3.4 x 10-4 | ~1.4 x 105 (with NF1) | N/A |

| G12S | Markedly Reduced (Qualitative) | Significantly Reduced (Qualitative) | Significant |

| G12C | ~2.5 x 10-4 | ~1.0 x 103 (with p120GAP) | ~140 |

| G12D | ~1.5 x 10-4 | ~1.0 x 103 (with p120GAP) | ~140 |

| G12V | ~1.8 x 10-4 | ~1.2 x 103 (with p120GAP) | ~117 |

Note: Quantitative data for G12S is limited. The table presents qualitative effects based on existing literature and provides quantitative data for other common G12 mutants for comparison. The specific GAP used and experimental conditions can affect the measured rates.

Experimental data demonstrates that K-Ras(G12S) exhibits a reduced intrinsic GTPase activity and is largely insensitive to GAP-mediated hydrolysis, consistent with its function as an oncogenic driver[4].

Nucleotide Exchange Rates

Molecular dynamics simulations suggest that G12 mutations can alter the conformational dynamics of the switch I and switch II regions, which are involved in effector and GEF binding[5][6]. These subtle changes may lead to modest alterations in the affinity for GEFs. However, the primary oncogenic mechanism of G12 mutations is the profound impairment of GTP hydrolysis rather than an enhancement of nucleotide exchange.

Experimental Protocols for Characterizing K-Ras Nucleotide Cycling

A variety of biochemical and biophysical assays are employed to quantify the kinetic parameters of the K-Ras nucleotide cycle.

Measurement of GTP Hydrolysis

3.1.1. Real-Time Fluorescence-Based Assay using Phosphate-Binding Protein (PBP)

This method provides continuous monitoring of GTP hydrolysis by detecting the release of inorganic phosphate (Pi).

Caption: Experimental workflow for measuring GTP hydrolysis using a real-time fluorescence assay with a phosphate-binding protein.

Protocol:

-

Protein Preparation: Express and purify recombinant K-Ras G12S. Load the protein with GTP by incubation with a molar excess of GTP in the presence of EDTA, followed by the addition of MgCl2 to lock the nucleotide in the binding pocket. Remove excess nucleotide via size-exclusion chromatography.

-

PBP Labeling: Covalently label a purified phosphate-binding protein with a fluorescent dye (e.g., MDCC). The fluorescence of this probe changes upon Pi binding.

-

Assay Setup: In a fluorometer cuvette, combine the GTP-loaded K-Ras G12S with the labeled PBP in an appropriate reaction buffer.

-

Reaction Initiation and Monitoring: For intrinsic hydrolysis, monitor the baseline fluorescence. For GAP-mediated hydrolysis, initiate the reaction by adding a catalytic amount of a purified GAP domain (e.g., NF1-GRD). Record the increase in fluorescence over time.

-

Data Analysis: Convert the fluorescence signal to the concentration of Pi released using a standard curve. Plot Pi concentration versus time and fit the data to a single exponential equation to determine the observed rate constant (kobs).

3.1.2. HPLC-Based Endpoint Assay

This method quantifies the amount of GDP and GTP at different time points.

Protocol:

-

Reaction Setup: Incubate GTP-loaded K-Ras G12S at a set temperature.

-

Time Points: At various time intervals, take aliquots of the reaction and quench it by adding a denaturing agent (e.g., perchloric acid or heating).

-

Nucleotide Separation: Separate the GDP and GTP in the quenched samples using reverse-phase high-performance liquid chromatography (HPLC).

-

Quantification: Integrate the peak areas corresponding to GDP and GTP to determine their relative amounts at each time point.

-

Data Analysis: Plot the percentage of remaining GTP against time and fit the data to a single exponential decay curve to calculate the hydrolysis rate.

Measurement of Nucleotide Exchange

3.2.1. Fluorescence Spectroscopy with Mant-Nucleotides

This technique uses fluorescently labeled nucleotide analogs (mant-GDP or mant-GTP) to monitor nucleotide binding and dissociation in real-time.

Protocol:

-

Protein Preparation: Prepare K-Ras G12S in the GDP-bound state.

-

Assay Setup: In a fluorometer, add a molar excess of mant-GTP to the K-Ras-GDP.

-

Monitoring Exchange: The binding of mant-GTP to K-Ras results in an increase in fluorescence intensity due to a change in the local environment of the mant group. Monitor this increase over time.

-

GEF-Mediated Exchange: To measure the catalyzed exchange rate, add a purified GEF (e.g., SOS1) to the reaction mixture.

-

Data Analysis: Plot the change in fluorescence against time and fit the curve to a single exponential to determine the exchange rate constant.

Structural Implications of the G12S Mutation

The crystal structure of K-Ras G12S has been solved, providing insights into the mechanism of impaired GTPase activity. The substitution of the small, flexible glycine residue with the bulkier and polar serine at position 12 introduces steric hindrance in the P-loop. This has two major consequences:

-

Disruption of the Catalytic Machinery: The serine side chain can interfere with the precise positioning of the γ-phosphate of GTP and the catalytic Gln61 residue, which is crucial for orienting the attacking water molecule during hydrolysis.

-

Impediment of GAP Binding: The altered conformation of the P-loop prevents the GAP's "arginine finger" from inserting into the active site to stabilize the transition state of the hydrolysis reaction.

These structural changes effectively "lock" K-Ras G12S in the active, GTP-bound conformation, leading to constitutive downstream signaling and contributing to its oncogenic potential.

Conclusion

The G12S mutation in K-Ras profoundly affects its nucleotide cycling by severely impairing both intrinsic and GAP-mediated GTP hydrolysis. This leads to the accumulation of the active, GTP-bound state of the protein, driving oncogenic signaling. While quantitative data on the nucleotide exchange kinetics of K-Ras G12S is less prevalent than for other G12 mutants, the available structural and biochemical evidence consistently points to defective GTP hydrolysis as the primary mechanism of its oncogenic activation. The experimental protocols detailed herein provide a framework for the further characterization of this and other K-Ras mutants, which is essential for the development of targeted therapies against RAS-driven cancers.

References

- 1. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structural Basis of Oncogenic Mutations G12, G13 and Q61 in Small GTPase K-Ras4B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic GTPase Activity of K-RAS Monitored by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Early-Stage Research of G12Si-1 for Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival. The G12S mutation, a glycine-to-serine substitution at codon 12, has been a challenging target for therapeutic intervention. This technical guide provides a comprehensive overview of the early-stage research on G12Si-1, a selective, covalent inhibitor of K-Ras(G12S). This compound operates through a novel mechanism of chemical acylation of the mutant serine residue, offering a promising avenue for the development of targeted cancer therapies.[1][2] This document details the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to the investigation of this compound and similar compounds.

Mechanism of Action

This compound is a selective K-Ras(G12S) covalent inhibitor that suppresses its oncogenic signaling.[1] The inhibitor's mechanism relies on a β-lactone electrophile that covalently targets the G12S mutation.[2] This unique approach overcomes the weak nucleophilicity of the acquired serine residue.[1][2] this compound binds to the Switch-II pocket (S-IIP) of the K-Ras(G12S) protein, and through a nucleophilic attack from the mutant serine, the β-lactone ring opens, leading to the acylation of Ser12. This covalent modification locks the K-Ras(G12S) protein in an inactive state, thereby inhibiting downstream signaling pathways.[2] Additionally, this compound has been shown to affect the nucleotide cycling of K-Ras by blocking Sos-catalyzed exchange and reducing the rate of EDTA-promoted exchange.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the related compound G12Si-5 from early-stage research.

Table 1: In Vitro Efficacy of G12Si-5

| Compound | Cell Line | Assay | IC50 (µM) | Notes |

| G12Si-5 | K-Ras(G12S)-transduced cells | Growth Inhibition | 2.4 | Preferentially inhibits the growth of cells with the K-Ras(G12S) mutation.[1] |

| G12Si-5 | A549 (K-Ras G12S) | Ras Signaling Inhibition | 3 | Inhibits Ras signaling.[1] |

| G12Si-5 | KMS20 (homozygous KRAS p.G12S) | Growth Inhibition | 7.5 | A patient-derived multiple myeloma cell line.[1] |

| G12Si-5 | A375 (wild-type KRAS) | Signaling Perturbation | No effect | Demonstrates selectivity for the K-Ras(G12S) mutation.[1] |

| G12Si-5 | SW1990 (homozygous KRAS p.G12D) | Signaling Perturbation | No effect | Demonstrates selectivity over the G12D mutation.[1] |

Table 2: Biochemical Activity of G12Si-5

| Compound | Target | Assay | Ki (µM) | Notes |

| G12Si-5 | K-Ras(G12S) | Covalent Inhibition | 26 | Binds to the S-IIP structural domain. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research on this compound.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, KMS20) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a DMSO-treated control group.

-

Viability Reagent Addition: Add a cell viability reagent such as CellTiter-Glo® or MTT to each well according to the manufacturer's instructions.[3]

-

Signal Measurement: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control and calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.

Western Blotting for Phospho-ERK and Phospho-AKT

This protocol is used to assess the inhibition of downstream K-Ras signaling pathways.

Protocol:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-AKT (Ser473), and total AKT overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Mouse Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of K-Ras(G12S) mutant cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule.

-

Efficacy Assessment: Measure tumor volumes and body weights throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI).

-

Pharmacodynamic Analysis: Tumors can be harvested at different time points to assess target engagement and downstream pathway modulation by western blotting or immunohistochemistry for markers like p-ERK.

Visualizations

Signaling Pathway

References

An In-Depth Technical Guide to the Covalent Binding of G12Si-1 to Serine in K-Ras(G12S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and cellular effects of the covalent binding of G12Si-1 to the serine-12 residue of the oncogenic K-Ras(G12S) mutant protein. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers in oncology and drug discovery.

Introduction to K-Ras(G12S) and Covalent Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The glycine-to-serine substitution at codon 12 (G12S) results in a constitutively active protein that drives oncogenic signaling, leading to uncontrolled cell proliferation and survival. Historically, Ras proteins have been considered "undruggable" due to their smooth surface and high affinity for GTP. The development of covalent inhibitors, which form a permanent bond with their target protein, has emerged as a promising strategy to overcome these challenges. This compound is a novel small molecule designed to selectively and covalently target the mutant serine in K-Ras(G12S).

Mechanism of Covalent Binding

The covalent interaction between this compound and the serine-12 residue of K-Ras(G12S) is a targeted chemical acylation. The core of this interaction lies in the nucleophilic attack by the hydroxyl group of the serine residue on the strained β-lactone electrophile of this compound. This results in the opening of the β-lactone ring and the formation of a stable ester bond, effectively acylating the serine residue.[1][2] This covalent modification locks the K-Ras(G12S) protein in an inactive, GDP-bound state, thereby inhibiting its oncogenic signaling.[1][2]

Figure 1: Mechanism of this compound covalent binding to K-Ras(G12S).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding of this compound and its optimized analogue, G12Si-5, to K-Ras(G12S).

| Parameter | Value | Reference |

| This compound | ||

| Covalent Modification (1h) | 64% | [2] |

| Thermal Stabilization (ΔTm) | +17.2 °C | [2] |

| G12Si-5 (Optimized Analogue) | ||

| Reversible Binding Affinity (Ki) | 26 µM | |

| Inactivation Rate Constant (kinact) | 6.4 min⁻¹ |

Table 1: Binding Kinetics and Stability Data

| Protein State | This compound Reactivity | Reference |

| K-Ras(G12S)•GDP | Reactive | [2] |

| Wild-type K-Ras•GDP | No Reaction | [2] |

Table 2: Selectivity of this compound

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the covalent binding of this compound to K-Ras(G12S).

Whole-Protein Mass Spectrometry

Objective: To confirm the covalent modification of K-Ras(G12S) by this compound and to determine the extent of the reaction.

Protocol:

-

Recombinant K-Ras(G12S)•GDP protein (4 µM) is incubated with this compound (10 µM) in an appropriate buffer (e.g., PBS, pH 7.4) at 23 °C.

-

A negative control with wild-type K-Ras•GDP is run in parallel.

-

At specified time points (e.g., 1 hour, 12 hours), an aliquot of the reaction mixture is taken.

-

The reaction is quenched, and the sample is prepared for mass spectrometry analysis.

-

Samples are analyzed by a high-resolution mass spectrometer (e.g., a Quadrupole-Time of Flight (Q-TOF) system) to detect the mass shift corresponding to the covalent adduction of this compound to the K-Ras protein.

-

The extent of modification is quantified by comparing the peak intensities of the unmodified and modified protein species.

References

A Preliminary Technical Guide on the Efficacy of G12Si-1, a Covalent Inhibitor of K-Ras(G12S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the efficacy of G12Si-1, a novel, selective, and covalent inhibitor of the K-Ras(G12S) mutant protein. The information presented is synthesized from foundational preclinical research and is intended to provide a deeper understanding of the compound's mechanism of action and early-stage therapeutic potential.

Core Mechanism of Action

This compound is a pioneering small molecule that demonstrates the feasibility of targeting the serine-12 mutation in the KRAS oncogene. The compound's efficacy stems from its unique chemical structure, which includes a strained β-lactone electrophile. This feature enables this compound to covalently modify the mutant serine residue at position 12 of the K-Ras protein. This irreversible binding locks the K-Ras(G12S) protein in an inactive state, thereby suppressing its downstream oncogenic signaling pathways.

The primary mechanism of this compound involves the chemical acylation of the acquired serine residue, a process that overcomes the challenge posed by the weak nucleophilicity of the serine hydroxyl group. By forming a stable covalent bond, this compound effectively inhibits the function of the mutant K-Ras protein.[1]

Impact on K-Ras Signaling

The covalent modification of K-Ras(G12S) by this compound has a direct impact on the protein's ability to participate in the RAS signaling cascade. A key consequence of this interaction is the inhibition of nucleotide exchange, a critical step in K-Ras activation. Specifically, this compound has been shown to block the Son of Sevenless (SOS)-catalyzed exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[1] By preventing this exchange, this compound ensures that K-Ras(G12S) remains in its inactive, GDP-bound state, thus abrogating the propagation of pro-growth signals. The downstream effect of this is the suppression of the MAPK/ERK pathway, a critical signaling cascade for cell proliferation and survival.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preliminary studies on this compound and its analogue, G12Si-5.

Table 1: Covalent Modification of K-Ras(G12S) by this compound

| Time Point | Percentage of Covalent Modification |

| 1 hour | 64% |

In vitro assessment of the covalent modification of recombinant K-Ras(G12S)•GDP (4 µM) treated with this compound (10 µM) at 23°C, as determined by whole-protein mass spectrometry.[1]

Table 2: Inhibition of pERK Signaling in Ba/F3 Cells

| Compound | Cell Line | IC50 (µM) |

| G12Si-5 | Ba/F3 K-Ras(G12S) | 0.3 |

| G12Si-5 | Ba/F3 K-Ras(WT) | >10 |

IC50 values for the inhibition of phosphorylated ERK (pERK) in Ba/F3 cells expressing either K-Ras(G12S) or wild-type K-Ras, following treatment with G12Si-5.

Table 3: Effect on Cell Viability in Ba/F3 Cells

| Compound | Cell Line | IC50 (µM) |

| G12Si-5 | Ba/F3 K-Ras(G12S) | 0.5 |

| G12Si-5 | Ba/F3 K-Ras(WT) | >10 |

IC50 values for the reduction of cell viability in Ba/F3 cells expressing either K-Ras(G12S) or wild-type K-Ras, following treatment with G12Si-5.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the K-Ras(G12S) signaling pathway and a typical experimental workflow for evaluating inhibitors like this compound.

References

Methodological & Application

Application Notes and Protocols for the K-Ras(G12S) Covalent Inhibitor G12Si-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

G12Si-1 is a selective, covalent inhibitor targeting the G12S mutation in the K-Ras oncoprotein.[1] The KRAS gene is one of the most frequently mutated oncogenes in human cancers, and the G12S mutation is a known driver of tumor growth in a subset of lung and colorectal adenocarcinomas.[2] this compound exerts its inhibitory effect through a strained β-lactone electrophile that covalently acylates the mutant serine residue at position 12, locking the K-Ras(G12S) protein in an inactive state.[3] This prevents downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival. These application notes provide detailed protocols for utilizing this compound in various cell culture assays to characterize its anti-cancer activity.

This compound Compound Information

| Property | Value |

| Target | K-Ras(G12S) |

| Mechanism of Action | Covalent modification of Serine 12 |

| Molecular Formula | C29H32ClN5O3 |

| Molecular Weight | 534.05 g/mol |

| Storage | Store at -20°C as a powder. In solution (DMSO), store in aliquots at -80°C for up to 6 months. |

Data Presentation: In Vitro Activity of this compound and Analogs

The following tables summarize the in vitro activity of this compound and its closely related analog, G12Si-5, in relevant cancer cell lines. This data can be used as a reference for designing experiments.

Table 1: Cell Viability (IC50) Data for G12Si-5

| Cell Line | Cancer Type | KRAS Mutation Status | IC50 (µM) | Notes |

| Ba/F3:K-Ras(G12S) | Pro-B | Engineered G12S | 2.4 | Growth is dependent on K-Ras(G12S) signaling. |

| KMS20 | Multiple Myeloma | Homozygous G12S | 7.5 | Patient-derived cell line. |

| A549 | Lung Adenocarcinoma | G12S | Not specified, but dose-dependent inhibition of Ras signaling observed. | A commonly used cell line for studying KRAS G12S.[2] |

Table 2: Target Engagement and Pathway Modulation by G12Si-5

| Cell Line | Assay | Treatment | Result |

| A549 | Western Blot | 10 µM G12Si-5 for 2h | Near complete loss of Ras-GTP and inhibition of phospho-ERK.[2] |

| A375 (WT KRAS) | Western Blot | 10 µM G12Si-5 for 2h | No perturbation of signaling.[2] |

| SW1990 (G12D KRAS) | Western Blot | 10 µM G12Si-5 for 2h | No perturbation of signaling.[2] |

| H358 (G12C KRAS) | Western Blot | 10 µM G12Si-5 for 2h | Weak inhibition of phospho-ERK.[2] |

Signaling Pathway and Experimental Workflow Diagrams

K-Ras(G12S) Signaling Pathway and this compound Inhibition

Caption: K-Ras(G12S) signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow: Cell Viability Assay

References

Application Notes and Protocols for the Evaluation of G12Si-1 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

G12Si-1 is a novel, selective, and covalent inhibitor of the KRAS G12S mutant protein. The KRAS oncogene is a critical driver in many human cancers, and the G12S mutation, while less common than other KRAS mutations, represents an important therapeutic target. These application notes provide a comprehensive framework for the preclinical evaluation of this compound in xenograft mouse models. While, to date, no specific in vivo xenograft data for this compound has been published, this document outlines detailed protocols and hypothetical data based on established methodologies for testing KRAS inhibitors in vivo. The provided protocols for cell line selection, xenograft model establishment, and treatment regimens are designed to guide researchers in assessing the anti-tumor efficacy and pharmacodynamic effects of this compound.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell proliferation, survival, and differentiation. Mutations in KRAS, such as the G12S substitution, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.

This compound is a pioneering covalent inhibitor that specifically targets the serine residue at position 12 of the KRAS G12S mutant.[1][2] By forming a covalent bond with Ser12, this compound locks the KRAS G12S protein in an inactive conformation, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT cascades.[3] The development of mutant-specific KRAS inhibitors represents a significant advancement in targeted cancer therapy.

Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[4] These models are invaluable for assessing the in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic properties of novel anti-cancer agents like this compound before their progression to clinical trials.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effect by disrupting the constitutively active KRAS signaling pathway. The diagram below illustrates the mechanism of action of this compound in the context of the KRAS G12S mutation.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from a xenograft study evaluating this compound. These tables are intended to serve as templates for organizing experimental results.

Table 1: In Vivo Efficacy of this compound in a KRAS G12S Mutant Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |

| Vehicle Control | - | QD, PO | 1250 ± 150 | - |

| This compound | 25 | QD, PO | 875 ± 110 | 30% |

| This compound | 50 | QD, PO | 450 ± 95 | 64% |

| This compound | 100 | QD, PO | 200 ± 60 | 84% |

Data are presented as mean ± standard error of the mean (SEM). % TGI is calculated relative to the vehicle control group.

Table 2: Pharmacodynamic Effects of this compound on Downstream Signaling

| Treatment Group | Dose (mg/kg) | Time Point | p-ERK/Total ERK Ratio (Relative to Vehicle) |

| Vehicle Control | - | 4h post-dose | 1.00 |

| This compound | 50 | 4h post-dose | 0.35 |

| This compound | 100 | 4h post-dose | 0.15 |

Data are derived from immunoblot analysis of tumor lysates.

Experimental Protocols

The following protocols are generalized based on standard practices for in vivo studies with KRAS inhibitors and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell Line Selection and Culture

-

Cell Line Selection: Choose a human cancer cell line endogenously expressing the KRAS G12S mutation. Verify the mutation status through sequencing.

-

Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Viability Assay: Prior to in vivo studies, determine the in vitro potency of this compound by performing a cell viability assay (e.g., CellTiter-Glo®) to determine the IC₅₀ value.

Protocol 2: Xenograft Mouse Model Establishment

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks.

-

Cell Implantation:

-

Harvest cultured cancer cells during their exponential growth phase.

-

Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS). A common matrix, such as Matrigel, may be mixed with the cell suspension to improve tumor take rate.

-

Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Begin monitoring tumor growth 3-4 days after implantation.

-

Measure tumor dimensions with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

-

Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

Protocol 3: this compound Administration and Efficacy Assessment

-

Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The formulation should be optimized for solubility and stability.

-

Dosing:

-

Administer this compound to the treatment groups at predetermined doses (e.g., 25, 50, 100 mg/kg).

-

Administer an equivalent volume of the vehicle to the control group.

-

Follow a defined dosing schedule (e.g., once daily (QD) or twice daily (BID)) for a specified duration (e.g., 21 days).

-

-

Monitoring:

-

Continue to measure tumor volumes and body weights 2-3 times per week.

-

Monitor the overall health and behavior of the animals daily.

-

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol 4: Pharmacodynamic Analysis

-

Tumor Collection: At specified time points after the final dose, collect tumors from a subset of mice from each group.

-

Tissue Processing:

-

Immediately snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis.

-

Fix another portion in formalin for immunohistochemistry (IHC).

-

-

Immunoblotting:

-

Prepare tumor lysates and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) and a loading control (e.g., GAPDH).

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

-

Immunohistochemistry:

-

Embed fixed tumors in paraffin and section them.

-

Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as for pharmacodynamic markers like p-ERK.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical xenograft study for evaluating a novel compound like this compound.

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for the in vivo evaluation of the KRAS G12S inhibitor, this compound. While specific in vivo data for this compound are not yet available in the public domain, the methodologies outlined here, based on extensive preclinical research with other KRAS inhibitors, will enable researchers to rigorously assess its therapeutic potential. Careful execution of these studies will be critical in determining the efficacy and mechanism of action of this compound in a preclinical setting and will inform its future clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: G12Si-1 Dosage and Administration for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

G12Si-1 is a selective, covalent inhibitor of the KRAS(G12S) mutation. It acts by covalently binding to the mutant serine residue, which inhibits oncogenic signaling.[1] this compound has also been shown to affect the nucleotide cycling of K-Ras by blocking Sos-catalyzed exchange.[1] The KRAS(G12S) mutation is a known driver in various cancers, including certain types of colorectal and lung adenocarcinomas.[2][3] Constitutively active KRAS mutants promote tumor growth and proliferation by persistently activating downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[4][5][6]

Disclaimer: As of the latest available information, specific in vivo dosage and administration data for this compound have not been publicly disclosed. The following protocols and data are based on established methodologies for preclinical evaluation of other small molecule KRAS inhibitors. Researchers should perform initial dose-ranging and tolerability studies to determine the optimal and maximum tolerated dose (MTD) for this compound in their specific animal models.

I. KRAS Signaling Pathway

The diagram below illustrates the central role of KRAS in cell signaling and the points of intervention by inhibitors.

II. Quantitative Data Summary (Based on Surrogate KRAS Inhibitors)

The following tables summarize preclinical in vivo data for other well-characterized KRAS inhibitors. This information can serve as a starting point for designing studies with this compound.

Table 1: Representative In Vivo Dosing of Oral KRAS Inhibitors in Mouse Models

| Compound | Animal Model | Cancer Type | Route | Dosage | Vehicle | Reference |

| Adagrasib | Nude Mice | Non-Small Cell Lung Cancer (NSCLC) | Oral (PO) | 30 mg/kg, Twice Daily | Not Specified | [7] |

| Sotorasib | Nude Mice | NSCLC | Oral (PO) | Not Specified | Not Specified | [8] |

| MRTX1133 | Sprague-Dawley Rats | Pharmacokinetic Study | Oral (PO) | 25 mg/kg, Single Dose | 5% CMC-Na | [9] |

| JDQ443 | Nude Mice | NSCLC, PDAC | Oral (PO) | 10, 30, 100 mg/kg/day | Not Specified | [10] |

Table 2: Representative Pharmacokinetic (PK) Parameters of KRAS Inhibitors in Rodents

| Compound | Species | Route | T½ (Half-life) | Cmax (Max Concentration) | Bioavailability | Reference |

| Adagrasib | Rat | IV / Oral | 2.08 h / 3.50 h | 677.45 ± 58.72 ng/mL (PO) | 50.72% | [7] |

| MRTX1133 | Rat | IV / Oral | 2.88 ± 1.08 h / 1.12 ± 0.46 h | 129.90 ± 25.23 ng/mL (PO) | 2.92% | [9] |

| JDQ443 | Mouse | Oral | 1.4 - 3.0 h | Not Specified | Not Specified | [10] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a general guideline for formulating a small molecule inhibitor for oral or parenteral administration. The optimal formulation for this compound must be determined empirically.

Materials:

-

This compound powder

-

Vehicle components (e.g., DMSO, PEG400, Carboxymethylcellulose sodium (CMC-Na), Saline, Sunflower Oil)[9][11][12]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-